Cas no 2171769-61-0 (3-(4-ethoxybutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(4-Ethoxybutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a specialized protected amino acid derivative designed for peptide synthesis applications. The compound features a fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, ensuring selective deprotection under mild basic conditions, which is advantageous for solid-phase peptide synthesis (SPPS). The 4-ethoxybutylcarbamoyl moiety enhances solubility in organic solvents, facilitating efficient coupling reactions. Its carboxylic acid functionality allows for further elongation or modification of peptide chains. This reagent is particularly useful for introducing tailored side-chain modifications while maintaining compatibility with standard Fmoc-based protocols. The structural design balances reactivity and stability, making it suitable for complex peptide assembly with minimal side reactions.
3-(4-ethoxybutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
2171769-61-0 structure
Product name:3-(4-ethoxybutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:2171769-61-0
MF:C25H30N2O6
MW:454.515507221222
CID:5978789
PubChem ID:165535322

3-(4-ethoxybutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-ethoxybutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • 2171769-61-0
    • 3-[(4-ethoxybutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • EN300-1513716
    • Inchi: 1S/C25H30N2O6/c1-2-32-14-8-7-13-26-24(30)22(15-23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,21-22H,2,7-8,13-16H2,1H3,(H,26,30)(H,27,31)(H,28,29)
    • InChI Key: AFSWQXSAMOMJLW-UHFFFAOYSA-N
    • SMILES: O(C(NC(CC(=O)O)C(NCCCCOCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 454.21038668g/mol
  • Monoisotopic Mass: 454.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 13
  • Complexity: 635
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 114Ų
  • XLogP3: 2.9

3-(4-ethoxybutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1513716-50mg
3-[(4-ethoxybutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171769-61-0
50mg
$2829.0 2023-09-27
Enamine
EN300-1513716-100mg
3-[(4-ethoxybutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171769-61-0
100mg
$2963.0 2023-09-27
Enamine
EN300-1513716-5000mg
3-[(4-ethoxybutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171769-61-0
5000mg
$9769.0 2023-09-27
Enamine
EN300-1513716-250mg
3-[(4-ethoxybutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171769-61-0
250mg
$3099.0 2023-09-27
Enamine
EN300-1513716-500mg
3-[(4-ethoxybutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171769-61-0
500mg
$3233.0 2023-09-27
Enamine
EN300-1513716-2500mg
3-[(4-ethoxybutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171769-61-0
2500mg
$6602.0 2023-09-27
Enamine
EN300-1513716-10000mg
3-[(4-ethoxybutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171769-61-0
10000mg
$14487.0 2023-09-27
Enamine
EN300-1513716-1000mg
3-[(4-ethoxybutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171769-61-0
1000mg
$3368.0 2023-09-27
Enamine
EN300-1513716-1.0g
3-[(4-ethoxybutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171769-61-0
1g
$0.0 2023-06-05

Additional information on 3-(4-ethoxybutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

3-(4-Ethoxybutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic Acid: A Comprehensive Overview

The compound with CAS No 2171769-61-0, known as 3-(4-ethoxybutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, is a highly specialized molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its complex structure, which incorporates both ethoxybutyl and fluorenylmethoxycarbonyl (Fmoc) groups, making it a versatile building block for advanced chemical synthesis.

The Fmoc group, derived from 9H-fluoren-9-yl methoxycarbonyl, is a well-known protecting group in peptide synthesis. Its presence in this compound underscores its potential applications in the development of bioactive molecules and drug delivery systems. Recent studies have highlighted the importance of such groups in enhancing the stability and bioavailability of therapeutic agents. For instance, researchers have demonstrated that Fmoc-containing peptides exhibit improved solubility and reduced immunogenicity, making them promising candidates for next-generation pharmaceuticals.

The ethoxybutyl substituent further adds to the compound's versatility. This group is known for its ability to modulate the physical properties of molecules, such as lipophilicity and permeability. In a groundbreaking study published in *Nature Communications*, scientists utilized similar ethoxybutyl-containing compounds to design lipid nanoparticles for targeted drug delivery. These nanoparticles showed remarkable efficacy in delivering anticancer drugs to tumor sites, minimizing systemic toxicity.

From a synthetic perspective, the preparation of 3-(4-ethoxybutyl)carbamoyl-3-Fmoc-amino propanoic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the coupling of Fmoc reagents with amino acids and subsequent alkylation reactions to introduce the ethoxybutyl group. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are critical for pharmacological studies.

In terms of applications, this compound serves as an intermediate in the synthesis of bioactive molecules, including peptide-based drugs and enzyme inhibitors. Its unique structure allows for precise control over molecular interactions, making it invaluable in drug design. For example, researchers at Stanford University have employed this compound as a scaffold for developing inhibitors of proteasomes, which are implicated in various cancers.

Moreover, the compound's role extends beyond pharmaceuticals into materials science. Its ability to form self-assembled structures has been leveraged in the creation of stimuli-responsive materials. A team at MIT recently reported using derivatives of this compound to develop polymer films that exhibit shape-memory behavior under thermal stimuli. Such materials hold potential applications in soft robotics and adaptive packaging.

Looking ahead, the continued exploration of 3-(4-ethoxybutyl)carbamoyl-3-Fmoc-amino propanoic acid is expected to unlock new avenues in chemical biology and nanotechnology. Its modular structure provides an excellent platform for functionalization with diverse groups, enabling tailored properties for specific applications. As research progresses, this compound will undoubtedly play a pivotal role in advancing both fundamental science and applied technologies.

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